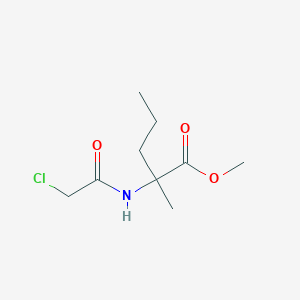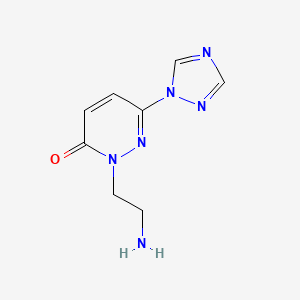amine hydrochloride CAS No. 1376317-11-1](/img/structure/B1377732.png)
[(3-Bromothiophen-2-yl)methyl](methyl)amine hydrochloride
Übersicht
Beschreibung
“(3-Bromothiophen-2-yl)methylamine hydrochloride” is a chemical compound with the molecular formula C6H9BrClNS. It has a molecular weight of 242.57 . This compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is (3-bromo-2-thienyl)-N-methylmethanamine hydrochloride. The InChI code for this compound is 1S/C6H8BrNS.ClH/c1-8-4-6-5(7)2-3-9-6;/h2-3,8H,4H2,1H3;1H .
Chemical Reactions Analysis
While specific chemical reactions involving “(3-Bromothiophen-2-yl)methylamine hydrochloride” are not available in the search results, related compounds such as 3-Bromothiophene have been used in various chemical reactions. For example, 3-Bromothiophene can be used to synthesize 3,3-Bithiophene via borylation followed by Suzuki coupling .
Physical And Chemical Properties Analysis
“(3-Bromothiophen-2-yl)methylamine hydrochloride” is a powder that is stored at room temperature . More detailed physical and chemical properties are not available in the search results.
Wissenschaftliche Forschungsanwendungen
Palladium-Catalyzed Reactions and Mechanistic Insights
(3-Bromothiophen-2-yl)methylamine hydrochloride has been utilized in the study of palladium-catalyzed reactions, particularly focusing on imine hydrolysis. The compound is involved in the synthesis of Schiff bases, which are then coupled with aryl/het-aryl boronic acids under Suzuki coupling reaction conditions. This process, facilitated by Pd(PPh3)4 as a catalyst, results in the hydrolysis of imine linkages, yielding products with good to moderate yields. Theoretical calculations, including density functional theory (DFT), support the experimental findings, providing insight into the transition metal-catalyzed hydrolysis of imines (Gulraiz Ahmad et al., 2019).
Non-Linear Optical Properties
The compound has been explored for its role in synthesizing analogs with potential non-linear optical properties. Through Suzuki cross-coupling reactions, various electron-donating and withdrawing functional groups were successfully incorporated. The reaction of specific starting materials in the presence of glacial acetic acid and subsequent coupling with different boronic acids led to the synthesis of monosubstituted and bisubstituted products. DFT investigations on these analogs determined their structural characteristics and reactivity descriptors, contributing to the understanding of their potential as non-linear optical materials (Komal Rizwan et al., 2021).
Antimicrobial and Anticancer Activity
Research on Schiff base derivatives of (3-Bromothiophen-2-yl)methylamine hydrochloride has shown promising antimicrobial and anticancer activities. One study synthesized a Schiff base and evaluated its spectral, antimicrobial, and anticancer properties. The compound exhibited effective cytotoxic activity against specific cell lines, with crystal structure data providing insight into its mechanism of action (S. M et al., 2022).
Organic Synthesis and Polymer Chemistry
The compound serves as a vital precursor in the synthesis of various organic molecules, including thiophene polymers. It has been used in the synthesis of 3-(6-bromohexyl)thiophene and 3-hexylthiophene. These materials, derived from 3-hexylthiophene, pave the way for the creation of different thiophene polymers, highlighting the compound's importance in polymer chemistry and organic synthesis (Wang Deng-yu, 2004).
These applications illustrate the versatility and significance of "(3-Bromothiophen-2-yl)methylamine hydrochloride" in scientific research, contributing to advancements in chemistry through its involvement in synthesis, reaction mechanisms, and the exploration of new materials with promising properties.
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(3-bromothiophen-2-yl)-N-methylmethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrNS.ClH/c1-8-4-6-5(7)2-3-9-6;/h2-3,8H,4H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCYWIIBLCFMBAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(C=CS1)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-[4-cyclopentyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]propan-1-amine hydroiodide](/img/structure/B1377654.png)

![2-[(2,2,3,3-Tetrafluoropropyl)sulfanyl]-1,4,5,6-tetrahydropyrimidine; trifluoromethanesulfonic acid](/img/structure/B1377658.png)
methanol](/img/structure/B1377659.png)
![5-Azetidin-3-yl-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole hydrochloride](/img/structure/B1377663.png)




